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Compound of Interest

Compound Name: Atr-IN-30

Cat. No.: B15541958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DNA

damage response (DDR), making it a prime target in oncology. While ATR inhibitors have been

the focus of significant research, a new class of molecules, ATR degraders, has emerged with

the potential for improved therapeutic outcomes. These degraders, often developed as

Proteolysis Targeting Chimeras (PROTACs), offer an alternative mechanism of action by

inducing the ubiquitination and subsequent proteasomal degradation of the ATR protein.

This guide provides a comparative overview of Atr-IN-30 and other recently developed ATR

degraders, presenting key performance data from preclinical studies. Atr-IN-30 is a selective

ATR ligand utilized in the synthesis of ATR PROTACs, such as PROTAC ATR degrader-2. This

guide will benchmark the performance of ATR degraders derived from or similar to those

synthesized using Atr-IN-30 against other known ATR degraders.

Data Presentation
The following tables summarize the quantitative data available for various ATR degraders,

focusing on their degradation efficiency (DC50 and Dmax) and cellular activity. It is important to

note that the data presented here is collated from different studies and the experimental

conditions (e.g., cell lines, treatment duration) may vary.

Table 1: In Vitro Degradation Performance of ATR Degraders
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Degrader
Name

Structure/
Type

Cell Line DC50
Dmax (%
Degradati
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Treatmen
t Time
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PROTAC
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(ZS-7)

PROTAC

LoVo

(colorectal

cancer)

0.53 µM[1]

[2]
84.3%[3] 72 h[3] VHL

PROTAC

ATR

degrader-2

(Compoun

d 8i)

PROTAC

synthesize

d using an

ATR ligand

like Atr-IN-

30[4]

MV-4-11

(AML)
22.9 nM

93% (at 0.5

µM)
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Cereblon

(Lenalidom
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MOLM-13

(AML)
34.5 nM

Not

Reported

Not

Reported

Cereblon

(Lenalidom

ide)

Abd110

(42i,

Ramotac-

1)

PROTAC

MIA PaCa-

2

(pancreatic

cancer)

Not
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60% (at

1µM)
24 h

Cereblon

(Lenalidom

ide)

MV-4-11

(AML)

Not
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80-90% (at

1 µM)

Not
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Cereblon

(Lenalidom

ide)

Compound

10b
PROTAC

MV-4-11

(AML)

Not

Reported

86% (at 0.5

µM)

Not
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Cereblon

Compound

12b
PROTAC

MV-4-11
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Table 2: In Vivo Antitumor Activity of ATR Degraders
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Degrader
Name

Xenograft
Model

Dosing
Tumor Growth
Inhibition (TGI)

Key Findings

PROTAC ATR

degrader-1 (ZS-

7)

LoVo colorectal

cancer

xenografts

(BALB/c nude

mice)

12.5 and 25

mg/kg (i.p., twice

daily)

39.5% and

51.8%,

respectively

Showed dose-

dependent

antitumor activity

and a favorable

safety profile.

Also

demonstrated

high efficacy in

combination with

cisplatin.

PROTAC ATR

degrader-2

(Compound 8i)

AML mouse

model
Not specified

Significantly

inhibited the

growth of AML

cells in vivo

Exhibited good

pharmacokinetic

characteristics

and potent

antitumor

efficacy.

Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of ATR

degraders.

Western Blotting for ATR Protein Degradation
Objective: To quantify the reduction in ATR protein levels following treatment with a degrader.

Materials:

Cancer cell lines

ATR degrader compounds

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes

Transfer buffer and apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-ATR, anti-β-actin or other loading controls)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of

the ATR degrader for the desired duration.

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by

electrophoresis.

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with the primary antibody against ATR

overnight at 4°C. Also, probe for a loading control protein.
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Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate

HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Add a chemiluminescent substrate and capture the signal using an imaging

system.

Analysis: Quantify the band intensities and normalize the ATR signal to the loading control to

determine the percentage of degradation. DC50 and Dmax values can be calculated from

dose-response curves.

Cell Viability Assay (e.g., MTT or MTS Assay)
Objective: To assess the cytotoxic effects of the ATR degrader.

Materials:

96-well cell culture plates

Cancer cell lines

ATR degrader compounds

Cell viability reagent (e.g., MTT, MTS)

Microplate reader

Protocol:

Cell Seeding: Seed cells in 96-well plates and allow them to attach overnight.

Compound Treatment: Treat cells with a range of concentrations of the ATR degrader.

Incubation: Incubate for a specified period (e.g., 72 hours).

Reagent Addition: Add the cell viability reagent to each well.

Measurement: Measure the absorbance or fluorescence according to the manufacturer's

instructions.
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Analysis: Calculate the percentage of cell viability relative to untreated controls and

determine the IC50 value.

In Vivo Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of an ATR degrader in a living organism.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Human cancer cell line for implantation

ATR degrader formulated for in vivo administration

Calipers for tumor measurement

Protocol:

Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization: Randomize mice into treatment and control groups.

Treatment Administration: Administer the ATR degrader and vehicle control according to the

determined dosing schedule (e.g., intraperitoneal injection).

Tumor Measurement: Measure tumor volume and body weight regularly.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., pharmacodynamic studies).

Analysis: Calculate tumor growth inhibition and assess the overall safety and tolerability of

the compound.

Mandatory Visualization
ATR Signaling Pathway and PROTAC Mechanism
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Caption: ATR signaling and PROTAC-mediated degradation.

Experimental Workflow for ATR Degrader Evaluation
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Caption: Workflow for ATR degrader evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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